molecular formula C19H17ClN4OS B287282 1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether

1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether

カタログ番号 B287282
分子量: 384.9 g/mol
InChIキー: FXNJLXGHMNOBOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether, also known as BTT-3033, is a chemical compound that has shown potential in various scientific research applications.

作用機序

1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether works by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes such as cell growth, proliferation, and survival. Dysregulation of this pathway is often observed in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, 1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether can effectively inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether has been shown to have various biochemical and physiological effects. Studies have shown that 1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether can effectively inhibit the growth and proliferation of cancer cells, particularly in breast cancer and glioblastoma. 1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether has also been shown to inhibit the aggregation of beta-amyloid peptides, which are known to play a role in the development of Alzheimer's disease.

実験室実験の利点と制限

One of the advantages of using 1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether in lab experiments is its specificity for the PI3K/Akt/mTOR signaling pathway. This specificity allows for targeted inhibition of cancer cells without affecting normal cells. However, one of the limitations of using 1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether is its low solubility in water, which can affect its bioavailability and efficacy.

将来の方向性

There are several future directions for the use of 1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether in scientific research. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of the potential of 1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether in the treatment of other diseases such as Parkinson's disease and Huntington's disease. Additionally, the use of 1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether in combination with other drugs or therapies could enhance its efficacy and reduce potential side effects. Finally, the development of 1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether derivatives with improved solubility and bioavailability could further enhance its potential in scientific research.

合成法

The synthesis of 1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether involves the reaction of 4-chlorophenyl ether with 1-(3-bromobenzyl)-1H-1,2,4-triazole-3-thiol in the presence of potassium carbonate and copper(I) iodide. The resulting product is then treated with methyl iodide to obtain the final compound. The purity and yield of 1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether can be improved by using various purification techniques such as column chromatography and recrystallization.

科学的研究の応用

1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether has shown potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that 1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether can inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. 1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of beta-amyloid peptides, which are known to play a role in the development of the disease.

特性

製品名

1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether

分子式

C19H17ClN4OS

分子量

384.9 g/mol

IUPAC名

3-benzyl-6-[2-(4-chlorophenoxy)propan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17ClN4OS/c1-19(2,25-15-10-8-14(20)9-11-15)17-23-24-16(21-22-18(24)26-17)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3

InChIキー

FXNJLXGHMNOBOS-UHFFFAOYSA-N

SMILES

CC(C)(C1=NN2C(=NN=C2S1)CC3=CC=CC=C3)OC4=CC=C(C=C4)Cl

正規SMILES

CC(C)(C1=NN2C(=NN=C2S1)CC3=CC=CC=C3)OC4=CC=C(C=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。